molecular formula C18H19N5O3 B2943166 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034577-27-8

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2943166
CAS No.: 2034577-27-8
M. Wt: 353.382
InChI Key: ITNHZVBLZQEGPP-UHFFFAOYSA-N
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Description

This compound features a benzodiazolyl moiety linked via an ethanone bridge to a pyrrolidine ring substituted with a 3-methoxypyrazine group.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-17-18(20-8-7-19-17)26-13-6-9-22(10-13)16(24)11-23-12-21-14-4-2-3-5-15(14)23/h2-5,7-8,12-13H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNHZVBLZQEGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the pyrazine and pyrrolidine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or benzodiazole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share core structural similarities but differ in substituents, heterocycles, or linking groups:

Compound A : 2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(Pyridazin-3-yloxy)Pyrrolidin-1-yl]Ethan-1-one (CAS 2034335-67-4)
  • Molecular Formula : C₁₇H₁₇N₅O₂
  • Molecular Weight : 323.35 g/mol
  • Key Differences : Replaces 3-methoxypyrazine with pyridazine. Pyridazine lacks the methoxy group, reducing electron-donating effects and altering solubility (logP likely higher than the target compound) .
Compound B : 1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-one (CAS 478048-18-9)
  • Molecular Formula : C₁₄H₁₄F₃N₃O
  • Molecular Weight : 297.28 g/mol
  • Key Differences : Substitutes benzodiazolyl with a trifluoromethyl group, enhancing lipophilicity (logP ~1.5) and metabolic stability .
Compound C : 2-(3-Methyl-1H-Pyrazol-1-yl)-1-(3-{2-[5-(Oxan-4-yl)-1,2,4-Oxadiazol-3-yl]Ethyl}Pyrrolidin-1-yl)Ethan-1-one
  • Molecular Formula : C₁₉H₂₇N₅O₃
  • Molecular Weight : 373.45 g/mol
  • Key Differences : Incorporates an oxadiazole-ethyl-pyrrolidine chain, increasing polar surface area (71.62 Ų) and hydrogen-bond acceptor count (7) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~375 (estimated) 323.35 297.28 373.45
logP ~1.2 (predicted) ~1.5 1.5353 1.5353
Polar Surface Area (Ų) ~75 (estimated) ~70 ~65 71.62
H-Bond Acceptors 7 5 4 7

Key Observations :

  • The target compound’s 3-methoxypyrazine likely enhances solubility compared to Compound A’s pyridazine.
  • Compound C’s oxadiazole moiety contributes to a high polar surface area, which may limit blood-brain barrier penetration.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{18}N_{4}O_{2}
  • Molecular Weight : 298.34 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of tumor growth through various pathways, including the modulation of apoptosis and cell cycle regulation. For instance, compounds with similar structures have shown to inhibit the Trx system in cancer cells, leading to reduced tumor proliferation .

Antimicrobial Properties

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities. The presence of the benzodiazole ring enhances interaction with microbial enzymes, potentially leading to effective inhibition of growth .

Neuroprotective Effects

Research has suggested that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key factors in this activity.

Understanding the mechanisms through which this compound exerts its effects is crucial for its potential therapeutic applications:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit various enzymes involved in cancer metabolism.
  • Apoptosis Induction : By promoting apoptotic pathways in cancer cells, these compounds can lead to decreased viability of tumors.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to the target molecule:

StudyFindings
Demonstrated significant anti-proliferative effects against various cancer cell lines through TrxR inhibition.
Explored the synthesis of novel derivatives and their impact on cell proliferation, showing promising results in reducing COL1A1 protein expression in hepatic stellate cells.
Highlighted antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential for development into therapeutic agents.

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